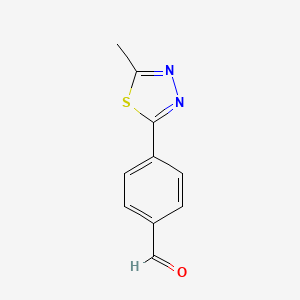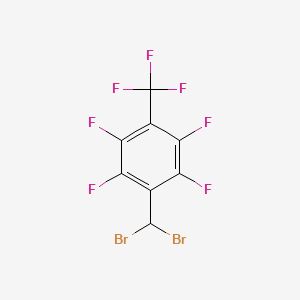
2,3,5,6-四氟-4-(三氟甲基)苄基二溴化物
描述
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and bromine atoms attached to a benzyl ring, making it a valuable reagent in various chemical reactions and applications.
科学研究应用
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)toluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to optimize yield and purity. The final product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of the dibromide can yield the corresponding benzyl fluoride or benzyl chloride derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Yield substituted benzyl derivatives depending on the nucleophile used.
Oxidation Reactions: Produce benzyl alcohols or carboxylic acids.
Reduction Reactions: Result in benzyl fluoride or benzyl chloride derivatives.
作用机制
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide involves its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated benzyl groups into target molecules.
相似化合物的比较
Similar Compounds
Pentafluorobenzyl bromide: Another fluorinated benzyl bromide with similar reactivity but fewer fluorine atoms.
2,3,4,5,6-Pentafluorobenzyl bromide: A fully fluorinated benzyl bromide with different electronic properties.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group but lacks the additional fluorine atoms on the benzyl ring.
Uniqueness
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl dibromide is unique due to the combination of multiple fluorine atoms and bromine atoms on the benzyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable reagent for specific synthetic applications that require high reactivity and selectivity.
属性
IUPAC Name |
1-(dibromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr2F7/c9-7(10)1-3(11)5(13)2(8(15,16)17)6(14)4(1)12/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZEPQFGUPLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr2F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)
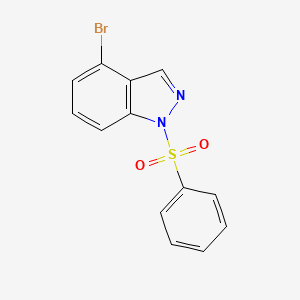
![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)
![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)
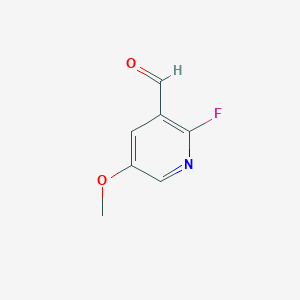
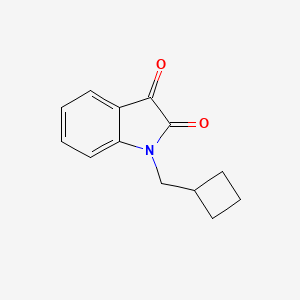
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)
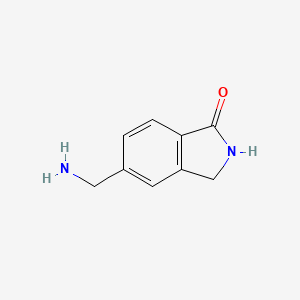
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)
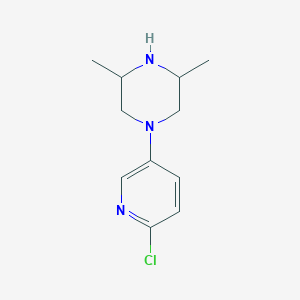
![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)
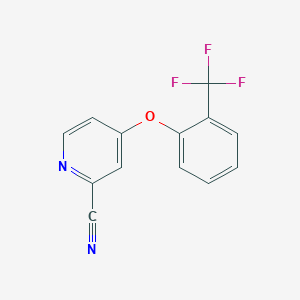
![2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid](/img/structure/B1442673.png)
